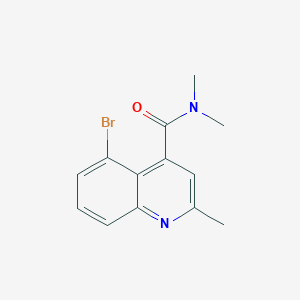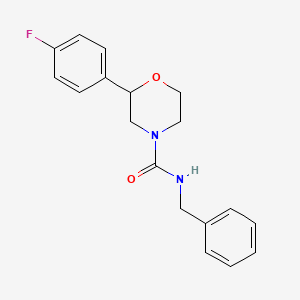![molecular formula C14H21ClN2O B7629336 [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride, also known as MDMB-CHMICA, is a synthetic cannabinoid that has been widely used in scientific research. This compound is known for its potent psychoactive effects, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
作用機序
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of downstream signaling pathways, which can lead to various physiological effects. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent psychoactive effects, including euphoria, sedation, and hallucinations. This compound has also been shown to have analgesic effects, which may be mediated by the activation of the CB1 receptor. This compound has also been shown to have anxiolytic effects, which may be mediated by the activation of the CB2 receptor.
実験室実験の利点と制限
One of the advantages of using [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride in scientific research is its potent psychoactive effects, which can be used to study the endocannabinoid system and its role in various physiological processes. However, the use of this compound in lab experiments is limited by its potential for abuse and dependence. This compound should be handled with caution and used only in controlled laboratory settings.
将来の方向性
There are several future directions for the study of [2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride. One area of research is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer psychoactive effects and fewer side effects. Another area of research is the study of the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.
合成法
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride is synthesized by the reaction of 3-methylphenylmagnesium bromide with 2-(aminomethyl)piperidine in the presence of palladium(II) acetate and triphenylphosphine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride has been used in various scientific studies to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to have potent agonistic activity at the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. This compound has been used to study the effects of cannabinoid receptor activation on pain, anxiety, and other physiological processes.
特性
IUPAC Name |
[2-(aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-11-5-4-6-12(9-11)14(17)16-8-3-2-7-13(16)10-15;/h4-6,9,13H,2-3,7-8,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJIGNNZDYHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCCC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)




![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)


![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)


![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)
